4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride
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Overview
Description
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride is a chemical compound with the molecular formula C13H19N3.2ClH and a molecular weight of 290.24 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperidine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride typically involves the following steps :
Formation of the Cyclopenta[d]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidine ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
Uniqueness
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride is unique due to its specific structural features and the presence of both a cyclopenta[d]pyrimidine ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-9-11-3-2-4-12(11)16-13(15-9)10-5-7-14-8-6-10;;/h10,14H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJOBXSACOELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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